1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine
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Overview
Description
1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine is a complex organic compound that features a benzofuran moiety, a dihydropyrrole ring, and a methylpiperazine group
Preparation Methods
The synthesis of 1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of compounds containing a carbonyl group by dehydration, often catalyzed by acids . Another approach includes palladium or platinum-catalyzed ring closure reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases . Compared to these compounds, 1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine has a unique combination of structural features that may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
75293-01-5 |
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Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H21N3O/c1-19-6-8-20(9-7-19)17-11-14(12-18-17)16-10-13-4-2-3-5-15(13)21-16/h2-5,10,14H,6-9,11-12H2,1H3 |
InChI Key |
VQBKNUNFUWHPOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NCC(C2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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